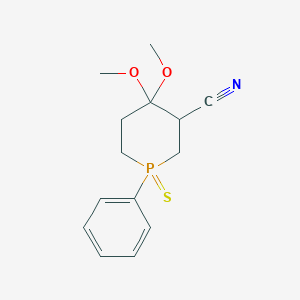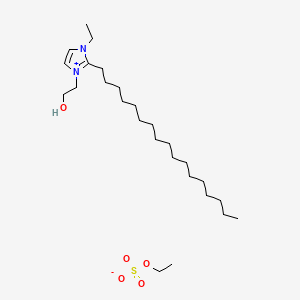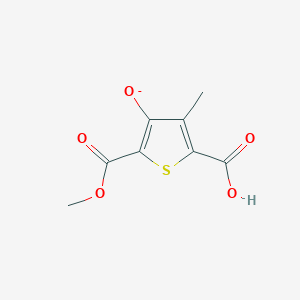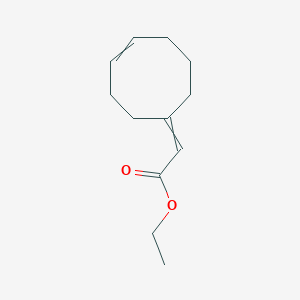
Ethyl (cyclooct-4-en-1-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (cyclooct-4-en-1-ylidene)acetate is an organic compound with the molecular formula C12H18O2. It is an ester derived from the reaction between ethyl acetate and cyclooctene. This compound is known for its unique structure, which includes a cyclooctene ring and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (cyclooct-4-en-1-ylidene)acetate can be synthesized through the reaction of cyclooctene with ethyl acetate in the presence of an acid catalyst. The reaction typically involves the following steps:
Cyclooctene Preparation: Cyclooctene is prepared through the hydrogenation of cyclooctadiene.
Esterification: Cyclooctene is reacted with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (cyclooct-4-en-1-ylidene)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form cyclooctene and ethyl acetate.
Reduction: The compound can be reduced to form cyclooctanol and ethyl alcohol.
Oxidation: Oxidation of the compound can lead to the formation of cyclooctanone and acetic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Cyclooctene and ethyl acetate.
Reduction: Cyclooctanol and ethyl alcohol.
Oxidation: Cyclooctanone and acetic acid.
Scientific Research Applications
Ethyl (cyclooct-4-en-1-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cyclooctene derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (cyclooct-4-en-1-ylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, leading to the release of cyclooctene and ethyl acetate. The cyclooctene moiety can participate in various chemical reactions, including addition and substitution reactions, which contribute to its biological and chemical activities.
Comparison with Similar Compounds
Ethyl (cyclooct-4-en-1-ylidene)acetate can be compared with other similar compounds, such as:
Cyclooctylidene methyl ketone: Similar structure but with a ketone group instead of an ester group.
Cyclooctene: Lacks the ester functional group, making it less reactive in certain chemical reactions.
Ethyl acetate: A simpler ester without the cyclooctene ring, used widely as a solvent.
Properties
CAS No. |
51953-70-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl 2-cyclooct-4-en-1-ylideneacetate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h3-4,10H,2,5-9H2,1H3 |
InChI Key |
GSDIULAYTPGDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


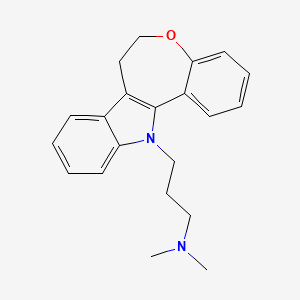

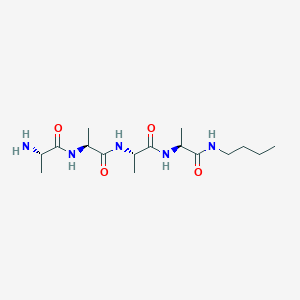

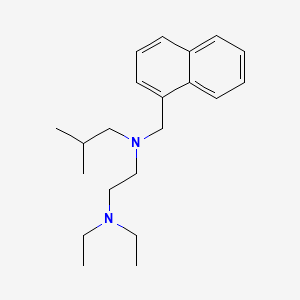
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
